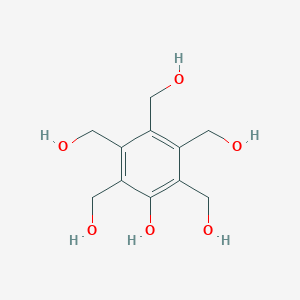

Pentakis(hydroxymethyl)phenol

Description

Contextualization within Polyhydroxymethylated Aromatic Compounds

Pentakis(hydroxymethyl)phenol belongs to the class of polyhydroxymethylated aromatic compounds. These are organic molecules characterized by an aromatic ring system, such as a benzene (B151609) or phenol (B47542) ring, to which multiple hydroxymethyl (–CH₂OH) groups are attached. rsc.orgmdpi.comchandra-asri.com Phenol, a simple aromatic compound consisting of a hydroxyl group (–OH) bonded to a phenyl ring, serves as the fundamental scaffold for this particular family. wikipedia.org

The process of attaching these groups is known as hydroxymethylation, a critical reaction in industrial chemistry, particularly for producing phenolic resins. researchgate.nete3s-conferences.org In the case of this compound, the phenolic ring is substituted with five hydroxymethyl groups, representing a high degree of functionalization on the aromatic core. This extensive substitution imparts distinct chemical properties and reactivity compared to simpler phenols or those with fewer hydroxymethyl groups, such as 3-(hydroxymethyl)phenol or 2,4-di-tert-butyl-6-(hydroxymethyl)phenol. matrix-fine-chemicals.comnih.gov The presence of both a phenolic hydroxyl group and multiple benzylic alcohol groups within the same molecule creates a rich platform for subsequent chemical transformations.

Significance as a Highly Functionalized Monomer and Building Block

In polymer science, a monomer must have a functionality of two or higher to participate in polymerization. nih.gov this compound is considered a highly functionalized monomer because it possesses six reactive hydroxyl groups—one phenolic and five hydroxymethyl groups. This high functionality is of great significance for several reasons.

Firstly, it allows for the formation of highly cross-linked, three-dimensional polymer networks. When this compound is used in polymerization reactions, such as polycondensation, the numerous reactive sites can form multiple bonds, leading to materials with high thermal stability, mechanical strength, and chemical resistance. mdpi.com This is an extension of the principles seen in the synthesis of thermosetting phenolic resins, where hydroxymethylphenols polymerize to form rigid structures. e3s-conferences.org

Secondly, beyond polymerization, it serves as a versatile building block or scaffold in organic synthesis. The hydroxymethyl groups can be chemically modified to introduce other functionalities or to connect with other molecules, enabling the construction of complex, well-defined architectures like dendrimers or water-soluble coordination cages. acs.org The ability to create such intricate structures from a relatively simple, yet highly functionalized starting material makes this compound a valuable tool for chemists. nih.gov

Overview of Current and Emerging Research Domains

Research involving this compound and related polyhydroxymethylated compounds spans several key domains, primarily focused on materials science and polymer chemistry.

Advanced Polymers and Resins: A primary application is in the synthesis of novel polymers. Researchers are exploring its use to create high-performance thermosetting resins with enhanced properties compared to traditional phenol-formaldehyde resins. researchgate.netmdpi.com The high density of hydroxyl groups can lead to polymers with improved fire retardancy, thermal stability, and lower void formation during curing.

Supramolecular Chemistry and Nanomaterials: The compound's structure is ideal for building larger, organized systems. The multiple hydroxyl groups can participate in hydrogen bonding or be used as attachment points for metal ions, leading to the self-assembly of complex structures like water-soluble coordination cages. acs.org These cages can have applications in catalysis, molecular recognition, and as transport vessels for other molecules.

Epoxy Resins and Composites: The hydroxyl groups on this compound can react with epoxides. This makes it a potential curing agent or modifier for epoxy resins, which are widely used as adhesives and in high-performance composites. researchgate.net Its inclusion could create a denser cross-link structure, potentially improving the mechanical and thermal properties of the final material. researchgate.netresearchgate.net

Historical Development of Hydroxymethylation Chemistry on Phenolic Scaffolds

The chemistry of adding hydroxymethyl groups to phenols is foundational to the polymer industry and has been studied for over a century. researchgate.net The reaction, known as hydroxymethylation, typically involves the reaction of phenol with formaldehyde (B43269) in the presence of a base or acid catalyst. researchgate.netacs.org

In the early 20th century, this chemistry was famously commercialized by Leo Baekeland for the production of Bakelite, the first synthetic plastic, which is a phenol-formaldehyde resin. The process begins with the formation of hydroxymethylphenols. e3s-conferences.org Under alkaline conditions, phenol is deprotonated to the more reactive phenoxide ion, which then attacks the formaldehyde molecule. researchgate.netyoutube.com

Initially, the focus was on creating mono-, di-, and tri-substituted hydroxymethylphenols as intermediates for resins. e3s-conferences.org Controlling the reaction to achieve selective substitution (e.g., favoring substitution at the ortho position relative to the hydroxyl group) has been a significant area of research, with various catalysts and reaction conditions being explored to direct the outcome. mdpi.com

The synthesis of exhaustively substituted compounds like this compound represents a more modern development, requiring specific and controlled reaction conditions to drive the hydroxymethylation to completion on all available aromatic positions. This progression from simple to highly complex polyhydroxymethylated phenols reflects the ongoing advancement in synthetic chemistry, enabling the creation of precisely tailored molecular building blocks for advanced applications. rsc.org

Compound Properties

| Property | Value |

| IUPAC Name | [pentakis(hydroxymethyl)phenyl]methanol sigmaaldrich.com |

| Systematic IUPAC Name | benzene-1,2,3,4,5,6-hexaylhexamethanol sigmaaldrich.com |

| CAS Number | 2715-91-5 sigmaaldrich.comaccelachem.com |

| Molecular Formula | C₁₂H₁₈O₆ accelachem.com |

| Molecular Weight | 258.27 g/mol sigmaaldrich.comaccelachem.com |

| Melting Point | 295-296 °C sigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

61192-34-5 |

|---|---|

Molecular Formula |

C11H16O6 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

2,3,4,5,6-pentakis(hydroxymethyl)phenol |

InChI |

InChI=1S/C11H16O6/c12-1-6-7(2-13)9(4-15)11(17)10(5-16)8(6)3-14/h12-17H,1-5H2 |

InChI Key |

WVDBOODLVILNED-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=C(C(=C(C(=C1CO)CO)O)CO)CO)O |

Origin of Product |

United States |

Synthetic Methodologies for Pentakis Hydroxymethyl Phenol and Its Derivatives

Direct Functionalization Strategies

Direct functionalization of the phenol (B47542) backbone is the most common approach for the synthesis of hydroxymethylated phenols. This typically involves the reaction of phenol or its derivatives with a source of formaldehyde (B43269) in the presence of a catalyst. The choice of catalyst and reaction conditions plays a crucial role in determining the extent and regioselectivity of hydroxymethylation.

Formaldehyde-Based Reactions on Phenol Derivatives

The reaction between phenol and formaldehyde is a classic and widely studied transformation that forms the basis of phenol-formaldehyde resins. wikipedia.org This reaction can be controlled to yield a range of hydroxymethylated products, from mono- and di-substituted phenols to more complex oligomers and polymers. youtube.com The reactivity of the phenol ring, activated by the hydroxyl group, allows for electrophilic substitution at the ortho and para positions.

In the presence of an acid catalyst, the reaction between phenol and formaldehyde proceeds through an electrophilic aromatic substitution mechanism. The acid protonates formaldehyde, generating a highly reactive carbocationic intermediate. This electrophile then attacks the electron-rich phenol ring, leading to the formation of a hydroxymethyl group.

The reaction is typically carried out in aqueous or alcoholic solutions, and various acids, such as hydrochloric acid, sulfuric acid, or oxalic acid, can be employed. researchgate.net The reaction rate and the distribution of products are influenced by factors such as the phenol-to-formaldehyde molar ratio, temperature, and catalyst concentration. researchgate.netrsc.org Generally, acid-catalyzed conditions favor the formation of novolac resins, which are characterized by methylene (B1212753) bridges connecting the phenolic units. However, by carefully controlling the stoichiometry and reaction time, it is possible to isolate hydroxymethylated phenol intermediates.

Research has shown that the acidity of the reaction medium significantly impacts the rate of hydroxymethylation, with higher rates observed in strongly acidic conditions. researchgate.net However, achieving exhaustive hydroxymethylation to yield pentakis(hydroxymethyl)phenol under acidic conditions is challenging due to competing side reactions, such as the formation of methylene-bridged oligomers and resins. youtube.com

Table 1: Influence of Acid Catalysts on Phenol Hydroxymethylation

| Catalyst | Typical Conditions | Key Observations |

| Hydrochloric Acid | Aqueous solution, moderate temperatures | Promotes formation of hydroxymethylphenols and novolac resins. |

| Sulfuric Acid | Concentrated or dilute solutions | Strong catalyst, can lead to rapid polymerization. |

| Oxalic Acid | Often used in industrial processes | Milder catalyst, allows for better control of the reaction. |

| p-Toluenesulfonic acid | Organic solvents | Can be used for carboxymethylation with dimethyl carbonate. rsc.org |

This table provides a general overview and specific outcomes can vary based on reaction parameters.

Base-catalyzed hydroxymethylation of phenol is a widely used method for the synthesis of resol resins, which are rich in hydroxymethyl groups. researchgate.net In this approach, a basic catalyst, such as sodium hydroxide (B78521), potassium hydroxide, or an amine, is used to deprotonate phenol, forming the more nucleophilic phenoxide ion. The phenoxide ion then attacks formaldehyde, leading to the formation of hydroxymethylphenols. semanticscholar.org

This method is generally more effective for achieving higher degrees of hydroxymethylation compared to acid-catalyzed approaches. The reaction is typically carried out in an aqueous medium, and the rate of reaction is dependent on the pH, temperature, and the molar ratio of formaldehyde to phenol. semanticscholar.orgresearchgate.net By using a significant excess of formaldehyde and carefully controlling the reaction temperature, it is possible to introduce multiple hydroxymethyl groups onto the phenol ring. mdpi.com

Kinetic studies have shown that the base-catalyzed hydroxymethylation of phenol is a complex process involving multiple simultaneous and consecutive reactions. semanticscholar.org The reactivity of the different positions on the phenol ring (ortho and para) and the influence of already substituted hydroxymethyl groups play a crucial role in the final product distribution. researchgate.net While base-catalyzed conditions are more favorable for producing poly(hydroxymethyl)phenols, the synthesis of the fully substituted this compound remains a formidable synthetic challenge due to steric hindrance and the potential for polymerization.

Table 2: Common Base Catalysts and Their Effects on Phenol Hydroxymethylation

| Catalyst | Typical Conditions | Key Observations |

| Sodium Hydroxide | Aqueous solution, controlled temperature | Highly effective for producing resols; promotes multiple hydroxymethylations. researchgate.net |

| Potassium Hydroxide | Aqueous solution | Similar reactivity to NaOH. researchgate.net |

| Barium Hydroxide | Aqueous solution | Can influence the ortho/para selectivity and accelerate curing. mdpi.com |

| Amines (e.g., Triethylamine) | Aqueous or organic solvents | Milder bases, can offer better control over the reaction. |

This table provides a general overview and specific outcomes can vary based on reaction parameters.

Achieving regioselective hydroxymethylation of phenols is a key challenge in the synthesis of specific hydroxymethylated derivatives. Various strategies have been developed to control the position of the incoming hydroxymethyl group, primarily focusing on directing the substitution to the ortho position.

One approach involves the use of chelating agents or specific metal catalysts. For instance, certain divalent metal salts have been shown to favor the formation of 2-(hydroxymethyl)phenol. mdpi.com The mechanism is believed to involve the formation of a metal-phenol complex that directs the incoming formaldehyde to the ortho position.

Another technique utilizes directing groups on the phenol ring. By temporarily blocking the para position or introducing a directing group at a specific location, the hydroxymethylation can be guided to the desired positions. While these methods are effective for selective mono- or di-hydroxymethylation, their application to the exhaustive substitution required for this compound is not well-documented.

Regiospecific Introduction of Hydroxymethyl Groups

To overcome the challenges of selectivity in direct formaldehyde-based reactions, methods for the regiospecific introduction of hydroxymethyl groups have been explored. These techniques aim to place the hydroxymethyl groups at defined positions on the phenol ring.

Paraformaldehyde, a solid polymer of formaldehyde, serves as a convenient and often more manageable source of formaldehyde for hydroxymethylation reactions. mdpi.com It can be depolymerized in situ to release formaldehyde, allowing for better control over the reaction stoichiometry.

The use of Lewis acids in conjunction with paraformaldehyde has been investigated for promoting the hydroxymethylation of phenols. Lewis acids can activate the formaldehyde, making it a more potent electrophile. This enhanced reactivity can facilitate the substitution onto the phenol ring. While the primary application of Lewis acids in phenol chemistry has been in other types of alkylations and functionalizations, their potential for promoting exhaustive hydroxymethylation is an area of interest. For example, Lewis acids like aluminum chloride have been shown to catalyze the methylation of phenolic compounds. rsc.org By analogy, a strong Lewis acid could potentially drive the hydroxymethylation to a higher degree of substitution, although this remains a less explored area for the specific synthesis of this compound. The challenge lies in finding a Lewis acid system that promotes multiple additions without leading to extensive polymerization or side reactions.

Control of Substitution Patterns (e.g., Ortho-, Para-)

The hydroxymethylation of phenol with formaldehyde is a foundational reaction for introducing hydroxymethyl groups onto the aromatic ring. Due to the activating nature of the hydroxyl group, the reaction can lead to a mixture of ortho- and para-substituted products. mdpi.com The selectivity of this reaction is critical, as both ortho and para isomers serve as important industrial chemicals and precursors for bioactive compounds. mdpi.com

Several factors influence the regioselectivity of phenol hydroxymethylation. The use of specific catalysts and reaction conditions can favor substitution at either the ortho or para positions. Divalent metal salts, for instance, have been shown to quantitatively enhance ortho-selectivity. researchgate.net The effect of various metal catalysts on the ortho/para ratio is a subject of detailed investigation.

A study by Komiyama and Morozumi examined the effect of different divalent metal salts on the regioselectivity of phenol hydroxymethylation. mdpi.com Their findings indicate that certain metal ions can significantly direct the substitution to the ortho position.

Table 1: Influence of Divalent Metal Nitrates on Ortho-Selectivity in Phenol Hydroxymethylation

| Metal Nitrate | Concentration (mol dm⁻³) | pH | Ortho-Selectivity (%) |

|---|---|---|---|

| None | - | 5.1 | 55 |

| Zn(NO₃)₂ | 0.75 | 5.1 | 95 |

| Co(NO₃)₂ | 0.75 | 5.1 | 80 |

| Ni(NO₃)₂ | 0.75 | 5.1 | 75 |

| Mn(NO₃)₂ | 0.75 | 5.1 | 70 |

The underlying mechanism for this selectivity often involves the formation of a chelate complex between the phenolic hydroxyl group, the metal ion, and the incoming formaldehyde molecule, which favors electrophilic attack at the nearby ortho position. The pH of the reaction medium also plays a crucial role, with weakly alkaline conditions (pH 8.5-10.5) showing different ortho/para ratios compared to more strongly alkaline environments (pH 10.5-13.5). researchgate.net

Multi-Step Synthesis and Precursor Modifications

Synthesizing a complex molecule like this compound often requires a multi-step approach. vapourtec.com This strategy involves creating a core structure and then modifying it through a series of reactions to build the final, highly functionalized molecule. vapourtec.com

One advanced strategy for creating polysubstituted phenols is to start with a simple phenol and systematically build complexity. A method reported by Nagai et al. describes the synthesis of multifunctionalized arenes from simple phenols via aryne intermediates. thieme-connect.com This process involves several steps:

C-H Borylation: An iridium-catalyzed reaction introduces boryl groups onto the phenol ring. thieme-connect.com

Thiolation and O-Triflylation: The boryl groups are replaced with thiol groups, and the phenolic hydroxyl is converted to a triflate, a good leaving group. thieme-connect.com

S-Oxidation: The sulfur is oxidized to a sulfoxide (B87167). thieme-connect.com

Further Functionalization: The sulfoxide group can direct further substitutions on the ring before the generation of a highly functionalized aryne intermediate, which can then be trapped to form a multisubstituted benzene (B151609) derivative. thieme-connect.com

This approach allows for the programmed installation of various substituents at different positions, which could then be converted to hydroxymethyl groups to achieve the target this compound.

A common and powerful strategy in multi-step synthesis is the conversion of one functional group into another. For the synthesis of this compound, this involves introducing precursor functional groups onto the benzene ring and then converting them into hydroxymethyl (-CH₂OH) groups in a later step.

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. In the context of synthesizing hydroxymethylated phenols, a precursor molecule bearing multiple aldehyde groups (formyl groups) attached to the phenol ring would be required. This pentacarbaldehyde-substituted phenol could then be subjected to reduction.

Metal hydride reagents are commonly used for this purpose. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing aldehydes and ketones to their corresponding alcohols. libretexts.org A more potent reducing agent, lithium aluminum hydride (LiAlH₄), also accomplishes this transformation effectively. libretexts.orgijsdr.org

A scalable synthesis for 3,5-bis(hydroxymethyl)phenol utilized sodium borohydride to reduce a diester, which is a related carboxylic acid derivative, to the corresponding diol. ijsdr.org This demonstrates the feasibility of using hydride reducing agents to form multiple hydroxymethyl groups on a phenolic core. ijsdr.org

Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reagent | Formula | Typical Solvent(s) | Notes |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol (B145695) | Milder, more selective for aldehydes and ketones. libretexts.org |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Very powerful, reduces a wider range of functional groups; requires anhydrous conditions and careful handling. libretexts.orgijsdr.org |

An alternative to directly introducing aldehyde groups is to use an oxidation-reduction sequence on a suitable precursor. For instance, a pentamethylphenol (B3189138) could theoretically be a starting material. Each methyl group would need to be selectively oxidized to an aldehyde, which is then reduced to the hydroxymethyl group.

The oxidation of a methyl group on an aromatic ring to an aldehyde is challenging as the reaction can easily proceed to the more stable carboxylic acid. youtube.com However, specific reagents and conditions can favor the formation of the aldehyde. Following the oxidation step, the resulting aldehyde groups can be reduced to hydroxymethyl groups as described previously. This two-step sequence provides another potential, albeit complex, pathway to hydroxymethyl-substituted phenols. libretexts.orgyoutube.com

Conversion of Other Functional Groups to Hydroxymethyl Moieties

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Green chemistry approaches to the synthesis of substituted phenols focus on minimizing waste, avoiding hazardous reagents, and using renewable resources and energy-efficient conditions. nih.gov

For the hydroxymethylation of phenols, a water-based, eco-friendly method has been developed. researchgate.net Using water as the solvent eliminates the need for volatile organic compounds (VOCs), which are often toxic and difficult to contain. This approach provides a greener alternative to traditional methods that rely on organic solvents. researchgate.net

Another green strategy involves the ipso-hydroxylation of arylboronic acids. nih.gov A protocol developed for this transformation uses aqueous hydrogen peroxide as the oxidant in an ethanol solvent. nih.gov This method is notable for its mild conditions, rapid reaction time (as short as one minute), and the avoidance of toxic reagents and complex ligands. nih.gov While this method produces phenols from boronic acids, the principles of using safer oxidants and solvents are broadly applicable to the development of green synthetic routes for phenol derivatives like this compound. The use of lignin (B12514952), the most abundant natural polyphenol, as a substitute for petroleum-derived phenol in resin synthesis is another significant advancement in green chemistry. rsc.org

Solvent-Free Reactions

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce waste and the use of hazardous materials. In the context of producing hydroxymethylated phenols, eliminating organic solvents can lead to cleaner reaction profiles, easier product isolation, and reduced environmental impact. While specific literature detailing the solvent-free synthesis of this compound is not abundant, the principles can be extrapolated from related phenolic compound syntheses.

Mechanochemical methods, such as ball milling, have emerged as a promising solvent-free technique for various organic reactions. This approach uses mechanical energy to initiate and sustain chemical reactions. For the synthesis of hydroxymethylated phenols, a solid mixture of phenol, a solid source of formaldehyde (like paraformaldehyde), and a solid base catalyst could be subjected to ball milling. The high-energy collisions between the milling balls and the reactants can provide the necessary activation energy for the hydroxymethylation to occur.

Table 1: Potential Parameters for Solvent-Free Synthesis of Hydroxymethylated Phenols

| Parameter | Description | Potential Conditions for this compound Synthesis |

|---|---|---|

| Formaldehyde Source | Solid form of formaldehyde to enable solvent-free conditions. | Paraformaldehyde |

| Catalyst | Solid base to facilitate the reaction. | Solid NaOH, KOH, or basic clays |

| Milling Frequency | Rotational speed of the milling jars. | To be optimized for reaction efficiency |

| Milling Time | Duration of the mechanochemical reaction. | To be determined by reaction monitoring |

| Ball-to-Reagent Ratio | Mass ratio of milling balls to reactants. | To be optimized for efficient energy transfer |

Research on other phenolic compounds has demonstrated the feasibility of solvent-free reactions. For instance, the synthesis of various phenol derivatives has been successfully achieved under solvent-free conditions using different catalytic systems. These studies provide a strong basis for developing a solvent-free protocol for the exhaustive hydroxymethylation of phenol. The primary challenges would be ensuring homogenous mixing of the solid reactants and managing the heat generated during the exothermic reaction to prevent unwanted side reactions or polymerization.

Utilization of Sustainable Catalysts

The choice of catalyst is crucial in the hydroxymethylation of phenol, as it influences both the reaction rate and the regioselectivity (the position of the hydroxymethyl groups on the aromatic ring). Traditional synthesis often employs strong soluble bases like sodium hydroxide or potassium hydroxide. While effective, these can lead to issues with separation, waste generation, and corrosion. The development of sustainable catalysts, particularly heterogeneous solid catalysts, offers significant advantages in terms of reusability, ease of separation, and reduced environmental footprint.

Several types of sustainable catalysts have been investigated for the hydroxymethylation of phenols and related reactions:

Solid Base Catalysts: Materials like hydrotalcites, basic zeolites, and metal oxides (e.g., MgO, CaO) can effectively catalyze the reaction between phenol and formaldehyde. Their basic sites activate the phenol molecule, facilitating the electrophilic attack by formaldehyde. The structured pores of zeolites can also impart shape selectivity, potentially controlling the degree of hydroxymethylation.

Functionalized Polymers: Polymeric resins functionalized with basic groups can act as recyclable catalysts. These materials offer the catalytic activity of a homogeneous base but can be easily filtered from the reaction mixture.

Enzymatic Catalysts: Biocatalysts, such as certain oxidoreductases, have been explored for the modification of phenolic compounds. While their direct application to the exhaustive hydroxymethylation with formaldehyde is not yet established, enzymatic catalysis represents a frontier in green chemistry for phenol transformations.

Table 2: Comparison of Potential Sustainable Catalysts for Phenol Hydroxymethylation

| Catalyst Type | Advantages | Potential Challenges for this compound Synthesis |

|---|---|---|

| Basic Zeolites | High thermal stability, shape selectivity, reusability. | Diffusion limitations for bulky intermediates, potential for pore blockage. |

| Hydrotalcites | Tunable basicity, high surface area, good catalytic activity. | Lower thermal stability compared to zeolites, potential for leaching of active species. |

| Functionalized Polymers | Ease of separation, potential for high catalytic activity. | Lower thermal stability, potential for swelling in reaction media. |

The reaction mechanism on the surface of a solid base catalyst generally involves the adsorption of phenol onto a basic site, leading to the formation of a phenoxide species. This activated phenoxide then reacts with formaldehyde. To achieve the pentakis substitution, a high formaldehyde-to-phenol molar ratio and elevated temperatures would likely be necessary, along with a catalyst that maintains its activity and stability under these conditions. Research in this area is ongoing, with the goal of developing highly active and selective sustainable catalysts for the targeted synthesis of polyhydroxymethylated phenols.

Reactivity and Reaction Mechanisms of Pentakis Hydroxymethyl Phenol

Polycondensation and Polymerization Pathways

The reactivity of pentakis(hydroxymethyl)phenol is dominated by its five hydroxymethyl groups, which are active sites for polycondensation and polymerization reactions. These reactions allow the molecule to form complex three-dimensional networks, making it a valuable precursor in materials science. The polymerization can occur through self-condensation or co-polymerization with other reactive monomers.

Under thermal or catalytic influence, this compound undergoes self-condensation, a process where molecules join together, typically with the elimination of a small molecule like water. This polymerization leads to the formation of a rigid, cross-linked thermosetting polymer. The primary linkages formed during this process are methylene (B1212753) bridges and ether linkages.

The formation of methylene bridges (Ar-CH₂-Ar) is a hallmark of phenol-formaldehyde chemistry and is a key reaction in the self-condensation of this compound. This reaction involves the condensation of a hydroxymethyl group with an activated aromatic ring position of another molecule. The reaction can also occur between two hydroxymethyl groups, leading to the formation of a methylene bridge and the release of formaldehyde (B43269) and water. nih.gov The mechanism often proceeds through the formation of a quinone methide intermediate, particularly under basic conditions or at elevated temperatures. mdpi.com This highly reactive intermediate is then attacked by a phenolate ion from another molecule, resulting in the formation of a stable methylene linkage. mdpi.com This process is fundamental to the cross-linking that provides the structural integrity of the final polymer. google.com

Table 1: Comparison of Linkage Formation in Self-Condensation

| Linkage Type | Reacting Groups | Byproduct(s) | Typical Conditions | Stability |

|---|---|---|---|---|

| Methylene Bridge | Hydroxymethyl group and aromatic C-H | Water | Higher temperatures, acidic or basic catalysis | High |

| Ether Linkage | Two hydroxymethyl groups | Water | Lower temperatures, neutral or basic conditions | Lower (can convert to methylene bridge) |

The elimination of water is the driving force for the condensation polymerization of this compound. Water is formed in both methylene bridge and ether linkage formation. The mechanism can be complex, but a key pathway involves the protonation of a hydroxymethyl group, followed by the loss of water to form a benzylic carbocation. This electrophilic intermediate then rapidly reacts with a nucleophilic site on another molecule. An alternative, particularly under base catalysis, is the formation of a quinone methide intermediate through the intramolecular elimination of water from the phenolic hydroxyl and a hydroxymethyl group. mdpi.commdpi.com Theoretical studies on model compounds like 2-hydroxymethylphenol have identified two potential mechanisms for quinone methide formation: an elimination unimolecular conjugate base (E1cb) pathway and a water-aided intramolecular water elimination pathway, with the latter being more energetically favorable. mdpi.com

The high reactivity of the hydroxymethyl groups allows this compound to act as a potent cross-linking agent, co-polymerizing with a variety of other monomers and polymers that possess reactive functional groups. This property is extensively utilized to modify the properties of natural and synthetic polymers.

This compound readily reacts with molecules containing primary and secondary amine (-NH₂) or amide (-CO-NH-) functionalities. A significant application of this reactivity is in the modification of soy protein-based adhesives. mdpi.com Soy protein contains several amino acids with reactive groups, including lysine (with a primary amino group) and asparagine/glutamine (with amide groups).

Table 2: Research Findings on Hydroxymethyl Phenol (B47542) (HPF) and Soy Protein Interaction

| Analytical Method | Observation | Interpretation | Reference |

|---|---|---|---|

| DSC / DMA | Lower curing temperature for Soy-HPF mixture compared to HPF alone. Higher storage modulus (E'). | Indicates a reaction occurs between soy protein and HPF, leading to a more cross-linked and thermally stable network. | mdpi.comnih.gov |

| FT-IR | Appearance of a new absorption peak around 1460 cm⁻¹ in the product. | Assigned to the C-N stretching vibration, confirming the reaction between hydroxymethyl groups and amino groups. | nih.gov |

| ¹³C-NMR | Detection of signals corresponding to branched ether groups. | Suggests the reaction between hydroxymethyl groups and amino groups is a primary pathway under basic conditions. | mdpi.comnih.gov |

| Water Resistance Test | Significantly improved water resistance of soy adhesive after modification with HPF. | Formation of a cross-linked network between the protein and the phenolic compound prevents moisture intrusion. | nih.govmdpi.com |

Co-Polymerization with Other Monomers

Reactions with Epoxides and Other Ring-Opening Polymerization Monomers

The multiple hydroxyl groups of this compound, comprising one phenolic and five primary alcohol (hydroxymethyl) functionalities, render it a potent polyol for reactions with electrophilic monomers like epoxides. The reaction between a phenolic hydroxyl group and an epoxide typically proceeds via nucleophilic attack of the phenoxide ion on one of the epoxide's carbon atoms, leading to the opening of the three-membered ring. This reaction is often catalyzed by bases, which facilitate the deprotonation of the phenol. orientjchem.orgmdpi.com The resulting product is a phenolic hydroxy ether. google.com

The five hydroxymethyl groups can also participate in epoxide ring-opening reactions, similar to other alcohols. These reactions can be catalyzed by either acid or base. nagase.com In the presence of a multifunctional molecule like this compound and a polyepoxide, a highly cross-linked three-dimensional network can be formed. semanticscholar.orgmdpi.com The relative reactivity of the phenolic versus the alcoholic hydroxyl groups can be influenced by reaction conditions such as pH and the choice of catalyst.

This compound can also act as a multifunctional initiator in the ring-opening polymerization (ROP) of other cyclic monomers, such as lactones (e.g., ω-pentadecalactone) or cyclic carbonates. In such polymerizations, the hydroxyl groups initiate the polymerization process, leading to the formation of star-shaped polymers where multiple polymer chains radiate from the central phenolic core.

Table 1: General Conditions for Phenol-Epoxy Reactions

| Parameter | Condition | Catalyst Examples | Reference |

| Temperature | 250°F - 400°F | Potassium iodide, Sodium hydroxide (B78521) | orientjchem.orggoogle.com |

| Catalyst | Basic or Lewis Acidic | Tertiary amines, Alkali metal salts | orientjchem.orgmdpi.com |

| Mechanism | Nucleophilic Ring-Opening | - | mdpi.com |

Integration into Thermosetting Resin Systems

Thermosetting resins are polymers that are irreversibly cured to form a rigid, three-dimensional network. This compound, with its six hydroxyl groups, is an ideal candidate for integration into such systems as a high-functionality crosslinking agent.

In phenolic resins (also known as phenol-formaldehyde resins), the synthesis involves the reaction of a phenol with formaldehyde. wikipedia.org These resins are categorized as resoles or novolacs depending on the formaldehyde-to-phenol ratio and the catalyst (alkaline or acidic). researchgate.netgoogleapis.com Molecules like this compound can be viewed as derivatives of methylol phenols, which are key intermediates in the formation of resol resins. researchgate.net When heated, these hydroxymethyl groups condense with other phenol molecules or with each other, eliminating water to form methylene and ether bridges, leading to a highly cross-linked, durable network. wikipedia.org The high density of reactive sites on this compound would contribute to a high cross-link density, enhancing the thermal stability and chemical resistance of the resulting thermoset. capitalresin.com

In epoxy resin systems, this compound can serve as a polyol curing agent or hardener. The hydroxyl groups react with the epoxide rings of the epoxy resin monomers (like those derived from Bisphenol A), creating a rigid polymer matrix. semanticscholar.orgmdpi.comgoogle.com The high functionality of this compound allows for the formation of a densely cross-linked network, which can significantly improve the mechanical properties and thermal resistance of the cured epoxy. mdpi.com

Oxidative Transformations and Dearomatization Pathways

Phenols are susceptible to oxidation, and the presence of five activating hydroxymethyl groups on this compound makes its aromatic ring particularly electron-rich and prone to oxidative transformations. wikipedia.orglibretexts.org

Generation and Reactivity of Quinone Methide Intermediates

The oxidation of phenols bearing hydroxymethyl groups, particularly at the ortho or para position, can lead to the formation of highly reactive intermediates known as quinone methides. nih.govnih.gov This transformation involves a two-electron oxidation of the phenol. nih.gov For instance, the photolysis of hydroxybenzyl alcohols in aqueous solutions has been shown to generate quinone methide intermediates. acs.org These intermediates are electrophilic and can be trapped by various nucleophiles. nih.gov In the context of this compound, oxidation could lead to the formation of one or more quinone methide functionalities, which are key intermediates in the synthesis of complex molecules and in biological processes. nih.govchemrxiv.org The formation of quinone methides from hydroxymethylphenols is also a crucial step in the base-catalyzed condensation reactions during the synthesis of phenol-formaldehyde resins. researchgate.net

Double Dearomatization Mechanisms

Dearomatization reactions convert flat, aromatic compounds into three-dimensional cyclic structures, providing rapid access to molecular complexity. nih.govnih.gov Oxidative dearomatization of phenols is a common strategy, often mediated by hypervalent iodine reagents or metal-based oxidants. nih.gov Given the electron-rich nature of the this compound ring, it is a plausible substrate for such transformations. A "double dearomatization" would involve reactions that disrupt the aromaticity across two different sites of the molecule, although specific mechanisms for such a process on this particular substrate are not detailed in the literature. However, the general principle involves an initial oxidation to create an electrophilic intermediate, followed by an intramolecular or intermolecular reaction that breaks the aromatic conjugation. rsc.org

Enantioselective Oxidation Approaches

Asymmetric oxidation of phenols can lead to the formation of chiral products, which is a significant area of research in organic synthesis. rsc.orgrug.nl Two main strategies include asymmetric oxidative coupling and asymmetric oxidative dearomatization. rsc.orgnih.gov Catalytic asymmetric dearomatization of phenols can produce highly functionalized, enantioenriched cyclohexadienones. nih.govresearchgate.net For a molecule like this compound, enantioselective oxidation could potentially occur at one of the hydroxymethyl groups or through dearomatization of the ring. The development of chiral catalysts, often based on transition metals like vanadium or copper, has enabled the enantioselective coupling of simple phenols. nih.govacs.org Applying such methodologies to a highly substituted phenol would be challenging but could yield structurally complex chiral building blocks.

Hydrogen Bonding and Proton Transfer Dynamics

The structure of this compound, with one phenolic hydroxyl group and five benzylic alcohol groups, allows for the formation of extensive and complex hydrogen bond networks. researchgate.net Hydrogen bonding plays a critical role in determining the molecular conformation, crystal packing, and physicochemical properties of phenolic compounds. mdpi.commdpi.com

The molecule can act as both a hydrogen bond donor (from all six OH groups) and an acceptor (at the oxygen atoms). This can lead to strong intramolecular hydrogen bonds, for example, between an ortho-hydroxymethyl group and the phenolic hydroxyl. Such interactions can stabilize specific conformations. mdpi.com In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding is expected, leading to the formation of one-, two-, or even three-dimensional supramolecular architectures. nih.gov The interplay between hydrogen bonding and π-systems can also influence the aromaticity of the phenolic ring. rsc.org

Proton transfer is a fundamental reaction for phenols. The phenolic proton is acidic and can be transferred to a base. wikipedia.org In systems with intramolecular hydrogen bonds, excited-state intramolecular proton transfer (ESIPT) can occur upon photoexcitation, leading to a transient keto-tautomer. nih.gov Furthermore, the oxidation of phenols is often coupled with proton transfer, in what is known as a proton-coupled electron transfer (PCET) mechanism. nih.gov The intricate network of hydroxyl groups in this compound could facilitate complex proton relay or transfer dynamics, influencing its reactivity, particularly in acid-base and redox reactions.

Intramolecular and Intermolecular Hydrogen Bond Networks

The structure of this compound allows for the formation of extensive and complex hydrogen bond networks, both within a single molecule (intramolecular) and between neighboring molecules (intermolecular). These non-covalent interactions significantly influence the compound's physical properties, such as melting point and solubility, as well as its chemical reactivity.

Intramolecular Hydrogen Bonding:

The proximity of the five hydroxymethyl groups and the phenolic hydroxyl group on the benzene (B151609) ring facilitates the formation of intramolecular hydrogen bonds. These interactions can occur between adjacent hydroxymethyl groups and between a hydroxymethyl group and the phenolic hydroxyl group. The presence of these internal hydrogen bonds can lead to a more rigid, pre-organized conformation of the molecule. This conformational rigidity can, in turn, affect the accessibility and reactivity of the individual functional groups. For instance, a hydroxymethyl group involved in a strong intramolecular hydrogen bond may be less available to participate in an intermolecular reaction.

Intermolecular Hydrogen Bonding:

In the solid state and in concentrated solutions, this compound molecules are extensively linked through intermolecular hydrogen bonds. The numerous hydroxyl groups act as both hydrogen bond donors and acceptors, leading to the formation of a robust three-dimensional network. This extensive hydrogen bonding is responsible for the compound's typically high melting point and its solubility in polar, protic solvents. The specific arrangement of these intermolecular hydrogen bonds can give rise to different crystalline polymorphs, each with unique physical properties.

The table below summarizes the potential hydrogen bonding interactions in this compound:

| Interaction Type | Donor Group | Acceptor Group | Significance |

| Intramolecular | Phenolic -OH | Hydroxymethyl -OH | Influences molecular conformation and reactivity of individual functional groups. |

| Hydroxymethyl -OH | Adjacent Hydroxymethyl -OH | Contributes to the overall molecular shape and stability. | |

| Intermolecular | Phenolic -OH | Hydroxymethyl -OH (of another molecule) | Key to the formation of extended solid-state structures and affects bulk properties. |

| Hydroxymethyl -OH | Phenolic -OH (of another molecule) | Contributes to the overall crystal packing and solubility. | |

| Hydroxymethyl -OH | Hydroxymethyl -OH (of another molecule) | A primary mode of intermolecular linkage, leading to a robust network. |

Role of Multiple Hydroxyl Groups in Proton Relay Mechanisms

A proton relay mechanism involves the transfer of a proton over a distance through a series of hydrogen-bonded molecules or functional groups. The high density of hydroxyl groups in this compound makes it a potential candidate for facilitating such mechanisms.

The extensive network of hydrogen bonds, both intramolecular and intermolecular, can serve as a pre-organized pathway for proton transfer. In a process analogous to the Grotthuss mechanism in water, a proton can be transferred from one hydroxyl group to the next along a chain of hydrogen-bonded moieties. This can be particularly relevant in acid- or base-catalyzed reactions where the efficient transport of protons to or from a reaction center is crucial.

The multiple hydroxyl groups can act as a "proton wire," effectively shuttling protons across the molecular structure. This can enhance the rates of reactions that are dependent on protonation or deprotonation steps. For example, in a reaction involving the phenolic hydroxyl group, the surrounding hydroxymethyl groups could facilitate the abstraction of its proton by a base through a relay mechanism. Conversely, in an acid-catalyzed reaction at one of the hydroxymethyl groups, the proton could be delivered to the site via a similar hydrogen-bonded network.

Nucleophilic and Electrophilic Reactivity Profiles of Hydroxymethyl Groups

The hydroxymethyl groups in this compound are benzylic alcohols, and their reactivity is influenced by their attachment to the aromatic ring. The oxygen atom of the hydroxyl group is nucleophilic due to its lone pairs of electrons, while the carbon atom is electrophilic, particularly when the hydroxyl group is protonated or converted into a good leaving group.

Reactions with Carboxylic Acids and Esters

The hydroxymethyl groups of this compound can undergo esterification reactions with carboxylic acids, acyl halides, and anhydrides to form the corresponding esters. This reaction is a classic example of the nucleophilic character of the alcohol. The reaction with a carboxylic acid is typically carried out in the presence of an acid catalyst, which protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the hydroxyl group.

Given the presence of five hydroxymethyl groups, a range of esterified products is possible, from mono-esters to the fully esterified penta-ester. The extent of esterification can be controlled by the stoichiometry of the reactants and the reaction conditions.

The following table outlines the expected reactivity in esterification reactions:

| Reactant | Reaction Type | Product | Conditions |

| Carboxylic Acid | Fischer Esterification | Ester | Acid catalyst, heat |

| Acyl Halide | Acylation | Ester | Base (e.g., pyridine) |

| Acid Anhydride | Acylation | Ester | Often requires a catalyst |

Substitution Reactions

The hydroxyl group of a benzylic alcohol is generally a poor leaving group. However, under acidic conditions, it can be protonated to form a water molecule, which is an excellent leaving group. This facilitates nucleophilic substitution reactions at the benzylic carbon.

For instance, reaction with hydrohalic acids (e.g., HBr, HCl) can lead to the substitution of the hydroxyl groups with halogen atoms, forming the corresponding halomethyl derivatives. The stability of the intermediate benzylic carbocation, which is enhanced by the electron-donating effect of the phenolic hydroxyl group and the other hydroxymethyl groups, facilitates this reaction.

The reactivity of the hydroxymethyl groups in substitution reactions is summarized below:

| Reagent | Reaction Type | Product | Mechanism |

| HBr | Nucleophilic Substitution | Bromomethyl derivative | SN1-type, involving a benzylic carbocation intermediate |

| HCl | Nucleophilic Substitution | Chloromethyl derivative | SN1-type, involving a benzylic carbocation intermediate |

| SOCl₂ | Nucleophilic Substitution | Chloromethyl derivative | SNi or SN2, depending on conditions |

It is important to note that the phenolic hydroxyl group is generally unreactive towards substitution under these conditions due to the strength of the C(sp²)-O bond.

Applications in Advanced Materials Science and Polymer Chemistry

Design and Synthesis of Highly Crosslinked Polymeric Networks

The ability of phenols functionalized with multiple hydroxymethyl groups to form highly crosslinked networks is the foundation of their use in high-performance materials. These reactive groups enable the formation of a rigid, three-dimensional polymer structure upon curing.

High-Performance Thermosetting Resins

Hydroxymethyl-functionalized phenols are key precursors for thermosetting phenolic resins, such as resols, which are known for their durability, low cost, and excellent performance at elevated temperatures. polymerinnovationblog.com Resols are synthesized under basic conditions with a formaldehyde-to-phenol ratio greater than one, which ensures that phenol (B47542) rings are substituted with multiple hydroxymethyl groups. polymerinnovationblog.com This excess of reactive hydroxymethyl groups allows the resin to crosslink upon heating without the need for an additional crosslinking agent. polymerinnovationblog.com

The curing process involves the condensation of these hydroxymethyl groups, leading to the formation of a highly crosslinked, insoluble, and infusible polymer network. polymerinnovationblog.com The resulting thermosets exhibit exceptional thermal stability. For instance, modifying a resol phenol-formaldehyde (PF) resin with 5.0 wt% polymethylhydrosiloxane (B1170920) (PMHS) can increase the decomposition temperature from 438 °C to 483 °C and boost the char yield at 800 °C from 38% to 57%. researchgate.net These properties make them suitable for demanding applications in the automotive, aerospace, and electronics industries. researchgate.net

Advanced Composites with Enhanced Structural Integrity

Phenolic resins derived from hydroxymethylated phenols are widely used as matrix materials in advanced composites. researchgate.net Their ability to form strong bonds with reinforcing fibers like glass or carbon leads to composite materials with excellent mechanical strength and durability. researchgate.netmdpi.com These composites are critical in applications requiring structural integrity under harsh conditions, such as in aerospace components, automotive parts, and high-pressure laminates. researchgate.net

The modification of the phenolic resin matrix can significantly improve the performance of the composite. For example, a glass fiber-reinforced composite using a PMHS-modified resol resin showed tensile, flexural, and impact strengths of 145 MPa, 160 MPa, and 71 kJ/m², respectively. These values are notably higher than those of a composite with an unmodified resin (136 MPa, 112 MPa, and 51 kJ/m²). researchgate.net Such enhancements are attributed to improved adhesion between the fiber and the matrix, leading to reduced delamination and superior structural performance. researchgate.netmdpi.com

Functional Coatings and Films

Phenolic compounds are versatile building blocks for functional coatings and films due to their inherent properties and the ability to tailor surface chemistry. ntu.edu.sg These coatings can provide a range of functionalities, including antioxidant, antimicrobial, and UV-barrier characteristics. nih.gov The presence of hydroxyl and hydroxymethyl groups allows for strong adhesion to a variety of substrates through mechanisms like hydrogen bonding and covalent bonding. ntu.edu.sg

Phenolic compound-based coatings are used to protect materials from environmental degradation and to impart specific surface properties. ntu.edu.sg For instance, they are used in active packaging to extend the shelf life of food products by preventing oxidation and microbial growth. nih.gov The ability to form a dense, crosslinked film makes them effective barriers. Furthermore, the incorporation of phenolic compounds into biopolymer films can enhance properties such as water resistance and rigidity.

Bio-based Materials and Renewable Resources

There is a growing effort to replace petroleum-derived chemicals with renewable, bio-based alternatives. Hydroxymethylated phenols play a significant role in this transition, particularly in the development of sustainable polymers and adhesives.

Crosslinking Agents for Biopolymers (e.g., Soy Protein Adhesives)

A major challenge for bio-based adhesives, such as those derived from soy protein, is their poor water resistance. nih.gov Hydroxymethylated phenols have proven to be effective crosslinking agents to address this issue. nih.govsemanticscholar.org The hydroxymethyl groups (-CH2OH) on the phenol ring react with functional groups present in the soy protein structure, such as amino groups (-NH2). nih.gov

This crosslinking reaction creates a denser, more robust network structure within the adhesive, significantly enhancing its mechanical performance, heat resistance, and, most importantly, water resistance. nih.govmdpi.com Studies have shown that soy-based adhesives crosslinked with hydroxymethyl phenol (HPF) cure at lower temperatures and exhibit superior performance compared to their unmodified counterparts. nih.gov For example, the addition of 10 wt% of a phenol hydroxymethylated tannin oligomer (PHTO) to a soybean meal adhesive increased the wet shear strength of plywood (after boiling in water for 3 hours) from 0 MPa to 1.04 MPa, meeting the standard for exterior-use plywood. mdpi.com

| Property | Pure SPA | SPA with 10 wt% PHTO | Improvement |

|---|---|---|---|

| Moisture Absorption Rate | Higher | Lower | 22.8% Reduction |

| Residual Rate | Lower | Higher | 11.6% Increase |

| Solid Content | Lower | Higher | 6.8% Increase |

| Wet Shear Strength (MPa) | 0 | 1.04 | - |

Development of Bio-Derived Resins

Hydroxymethylated phenols are integral to the development of bio-derived resins, where feedstocks like lignin (B12514952) are used to replace petroleum-based phenol. researchgate.netmdpi.com Lignin, a complex natural polymer rich in aromatic structures, can be chemically modified to enhance its reactivity for resin production. mdpi.comlakeheadu.ca

One key modification is demethylation, which converts methoxyl groups in lignin into more reactive phenolic hydroxyl groups. mdpi.com These activated sites can then undergo hydroxymethylation. The resulting lignin-based phenolic resins exhibit faster curing rates and shorter gel times compared to conventional phenol-formaldehyde resins. mdpi.com Furthermore, bio-phenols can be reacted with bio-derived aldehydes like 5-hydroxymethylfurfural (B1680220) (HMF), which is derived from glucose, to create fully "green" phenolic resins, avoiding the use of formaldehyde (B43269) entirely. researchgate.net These bio-derived resins show promising thermal stability and mechanical strength, paving the way for more sustainable thermosets and composites. researchgate.net

Based on a comprehensive review of scientific literature and chemical databases, the specific chemical compound “Pentakis(hydroxymethyl)phenol” does not appear to be a recognized or documented substance. Extensive searches for this compound, its synthesis, and its applications have yielded no specific results.

Phenol can react with formaldehyde to form various hydroxymethyl-substituted phenols, which are key intermediates in the production of phenol-formaldehyde resins. Under conditions with a high formaldehyde-to-phenol ratio, it is possible to achieve multiple hydroxymethylations on the phenol ring, typically at the ortho and para positions, leading to mono-, di-, and tris(hydroxymethyl)phenols. These molecules serve as precursors and crosslinking agents in the formation of thermosetting polymers.

However, the substitution of five hydroxymethyl groups onto a single phenol ring to form "this compound" is not described in the available chemical literature. Consequently, there is no scientific information regarding its use in the applications outlined, including the synthesis of dendritic, hyperbranched, multi-arm, or star polymers, or its integration into hybrid and nanostructured materials.

Therefore, this article cannot be generated as requested due to the apparent non-existence of the subject compound in the scientific domain. Any attempt to describe its applications would be speculative and without a factual basis.

Role in Supramolecular Chemistry and Host Guest Systems

Self-Assembly and Self-Organization Principles

No research articles or data are available that describe the self-assembly or self-organization behavior of Pentakis(hydroxymethyl)phenol.

There is no information on the ability of this compound to form ordered supramolecular architectures through non-covalent interactions.

No studies were found that utilize this compound in the context of dynamic covalent chemistry for the construction of supramolecular systems.

Table of Compounds Mentioned

Catalytic Applications within Supramolecular Frameworks

The catalytic prowess of supramolecular frameworks built from this compound and its analogues stems from their ability to create a confined microenvironment. By encapsulating reactant molecules, these assemblies can significantly alter reaction rates and influence product distributions through a combination of local concentration effects, transition state stabilization, and conformational restriction.

Enantioselective Catalysis Mediated by Supramolecular Confinement

The chiral spaces created within supramolecular assemblies of pyrogallol (B1678534) dcu.iearene derivatives provide a powerful tool for directing the stereochemical outcome of chemical reactions. The confinement of reactants within these cavities can lead to a high degree of control over the stereochemistry of the products formed.

A notable example is the 1,3-dipolar cycloaddition between a nitrone and crotonaldehyde, which has been studied within the confined space of a hexameric pyrogallol dcu.iearene capsule. researchgate.net The spatial constraints imposed by the capsule on the encapsulated reactants lead to a pronounced stereochemical control. researchgate.net Research has demonstrated that while the endo-stereoisomer of the resulting isoxazolidine (B1194047) product is preferentially formed inside the capsule, the exo-isomer is the major product when the reaction occurs on the exterior of the capsule or in the bulk solvent. researchgate.net This highlights the critical role of the supramolecular confinement in dictating the enantioselectivity of the reaction.

Table 1: Stereoselectivity in the 1,3-Dipolar Cycloaddition Reaction

| Reaction Environment | Major Stereoisomer |

|---|---|

| Inside Pyrogallol dcu.iearene Capsule | endo |

This table illustrates the influence of the supramolecular capsule on the stereochemical outcome of the 1,3-dipolar cycloaddition.

Microenvironment Effects on Reaction Selectivity

The unique microenvironment within the cavity of this compound-based assemblies can dramatically influence reaction selectivity by favoring certain reaction pathways over others. The polarity, steric hindrance, and specific interactions within the cavity can be finely tuned to achieve desired chemical transformations.

The solvent plays a crucial role in the catalytic competency of these supramolecular systems. For instance, the catalytic activity of the hexameric pyrogallol dcu.iearene capsule in the 1,3-dipolar cycloaddition is highly dependent on the solvent used for self-assembly. researchgate.net In a non-competitive solvent like benzene (B151609), the reaction proceeds efficiently within the capsule's cavity. researchgate.net However, when assembled in chloroform, a solvent that is stably encapsulated, the nanocavity becomes catalytically incompetent as the reaction is forced to occur on the exterior of the capsule. researchgate.net This demonstrates the profound effect of the internal microenvironment on the catalytic process.

Furthermore, water-soluble cavitands, which share structural similarities, have been employed to control the selectivity of reactions in aqueous media. In the Staudinger reduction of long-chain aliphatic diazides, the cavitand encapsulates the diazide substrate in a folded conformation. nih.gov This encapsulation makes one azide (B81097) group inaccessible within the cavity while the other remains exposed. nih.gov Consequently, the reduction of the second azide group is inhibited, leading to the selective formation of the monofunctionalized amine product in high yields, a stark contrast to the reaction in bulk solution which yields the diamine. nih.gov

Artificial Enzyme Mimics

The ability of this compound and related pyrogallol dcu.iearenes to form well-defined cavities and catalyze reactions with high specificity has led to their exploration as artificial enzyme mimics. rsc.org These systems replicate key features of enzymatic catalysis, such as substrate recognition through host-guest interactions and the stabilization of transition states within a confined active site.

The hexameric capsules formed from pyrogallol dcu.iearenes exhibit several enzyme-like characteristics. rsc.org They can accelerate reactions by concentrating reactants within their cavity, a phenomenon analogous to the substrate binding pocket of an enzyme. nih.gov The interior of the capsule provides a unique environment that can stabilize transition states and guide the reaction along a specific pathway, leading to rate enhancements and product selectivity. nih.gov

The design of functional cavitands with appended catalytic groups further enhances their enzyme-mimicking capabilities. For example, a pyridone-functionalized cavitand has been shown to catalyze the aminolysis of p-nitrophenyl choline (B1196258) carbonate. nih.gov The cavitand's cavity binds the substrate, positioning it for the catalytic action of the pyridone moiety, resulting in a modest rate enhancement. nih.gov This approach of integrating binding sites and catalytic functionalities within a single supramolecular construct is a hallmark of enzyme mimicry. semanticscholar.org

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to compute the properties of molecules. These methods are fundamental in elucidating the electronic structure, conformational preferences, and reactivity of complex organic compounds like pentakis(hydroxymethyl)phenol.

Density Functional Theory (DFT) Calculations for Electronic Structure and Bondingmdpi.comnih.govmdpi.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. youtube.com It is particularly effective for calculating the properties of polyphenolic compounds. nih.gov For this compound, DFT calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.

Calculations on substituted phenols have shown that DFT can reliably predict properties like O-H bond dissociation energies (BDEs), which are key indicators of antioxidant activity. researchgate.netmdpi.com The B3LYP functional is commonly used for such studies, often in combination with basis sets like 6-311G(d,p) or 6-311++G(2df,2p) to achieve accurate results. nih.govmdpi.com The electronic properties of this compound are heavily influenced by its five electron-donating hydroxymethyl groups and the phenolic hydroxyl group. These substituents affect the electron density of the aromatic ring, influencing its reactivity in processes like electrophilic substitution or oxidation. researchgate.net

DFT studies can also provide insights into the intramolecular hydrogen bonding network. The proximity of the numerous hydroxymethyl groups and the phenolic hydroxyl group allows for the formation of stable intramolecular hydrogen bonds, which can be characterized and quantified using DFT. mdpi.commdpi.com These interactions play a significant role in stabilizing the molecule's conformation and modulating its chemical properties.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound This table presents hypothetical data that would be expected from a DFT analysis to illustrate the type of information generated.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the molecule's ability to donate electrons; related to its role as an antioxidant. |

| LUMO Energy | -0.9 eV | Indicates the molecule's ability to accept electrons; relevant for reactions with electrophiles. |

| HOMO-LUMO Gap | 4.9 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Phenolic O-H BDE | 85 kcal/mol | Measures the ease of hydrogen atom abstraction, a key step in antioxidant mechanisms. researchgate.net |

| Mulliken Charge on Phenolic Oxygen | -0.65 e | Quantifies the partial charge, indicating its nucleophilicity and hydrogen bonding capability. |

Ab Initio and Semi-Empirical Methods for Conformational Analysis

The conformational landscape of a flexible molecule like this compound is complex due to the multiple rotatable bonds of the hydroxymethyl groups. Ab initio and semi-empirical methods are employed to explore this landscape and identify low-energy conformers.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation without empirical parameters, providing high accuracy at a significant computational cost. They are suitable for detailed analysis of a few key conformers.

Semi-Empirical Methods: Methods like AM1 and PM3 use parameters derived from experimental data to simplify calculations, making them much faster than ab initio methods. ststephens.net.inresearchgate.net This speed allows for the screening of a large number of potential conformations to identify the most stable ones, which can then be further refined with higher-level theories like DFT or ab initio methods. researchgate.net Quantitative structure-property relationship (QSPR) models have been developed using descriptors from semi-empirical calculations to predict properties like pKa for various phenols. nih.gov

For this compound, a conformational search would likely reveal that the most stable structures are those that maximize intramolecular hydrogen bonding between the hydroxymethyl groups and the phenolic oxygen, while minimizing steric repulsion.

Reaction Path Optimization and Transition State Elucidationnih.gov

Understanding the mechanisms of reactions involving this compound, such as its synthesis, oxidation, or polymerization, requires mapping the potential energy surface of the reaction. Computational methods are used to identify the lowest energy path from reactants to products, which involves locating and characterizing intermediates and transition states. usda.gov

For instance, in the oxidative coupling of phenols, a common reaction, computational studies can help distinguish between different mechanistic pathways. wikipedia.org By calculating the activation energies associated with each potential transition state, the most favorable reaction mechanism can be determined. nih.gov For a reaction involving this compound, such as its reaction with formaldehyde (B43269) to form a resin, transition state calculations could predict the relative reactivity of the ortho and para positions of the phenolic ring. usda.gov These calculations provide crucial insights into the kinetics and thermodynamics of chemical processes that are often difficult to obtain experimentally.

Molecular Dynamics Simulations

While quantum chemical methods are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes and intermolecular interactions in a simulated environment. nih.gov

Conformational Flexibility and Rotational Barriers

The five hydroxymethyl groups attached to the phenyl ring of this compound are not static; they rotate around the C-C single bonds. MD simulations can track these rotations over time, providing a detailed picture of the molecule's flexibility.

From the simulation trajectory, it is possible to calculate the potential of mean force (PMF) associated with the rotation around specific dihedral angles. The energy maxima on the PMF profile correspond to the rotational barriers. These barriers determine the rate at which the molecule can transition between different conformations. For this compound, the rotational barriers of the hydroxymethyl groups would be influenced by steric hindrance from adjacent groups and by the formation and breaking of transient intramolecular hydrogen bonds.

Table 2: Illustrative Rotational Barriers for Hydroxymethyl Groups on this compound This table presents hypothetical data from an MD simulation to illustrate the analysis of conformational flexibility.

| Rotational Bond (Position on Ring) | Calculated Rotational Barrier (kcal/mol) | Likely Influencing Factors |

|---|---|---|

| C(ring)-C(H₂OH) at C2 | 4.5 | Steric interaction with groups at C1 and C3; potential H-bonding with phenolic OH. |

| C(ring)-C(H₂OH) at C3 | 3.8 | Steric interaction with groups at C2 and C4. |

| C(ring)-C(H₂OH) at C4 | 3.5 | Symmetrical steric environment relative to C3 and C5. |

| C(ring)-C(H₂OH) at C5 | 3.8 | Steric interaction with groups at C4 and C6. |

| C(ring)-C(H₂OH) at C6 | 4.5 | Steric interaction with groups at C1 and C5; potential H-bonding with phenolic OH. |

Intermolecular Interactions in Condensed Phases

In a solid or liquid state, molecules of this compound will interact with each other and with any solvent molecules present. MD simulations are ideal for studying these complex intermolecular interactions. Given its six hydroxyl groups, the dominant interaction for this compound is hydrogen bonding. youtube.com

Simulations of multiple this compound molecules can reveal the formation of extensive and dynamic hydrogen bond networks. researchgate.net Analysis of these simulations can provide quantitative data on:

Radial Distribution Functions (RDFs): These functions describe the probability of finding another atom at a certain distance from a reference atom, which can be used to characterize the structure of the hydrogen bond network.

Hydrogen Bond Lifetimes: This analysis quantifies the stability of specific hydrogen bonds, indicating how long they persist before breaking and reforming.

Coordination Numbers: This determines the average number of hydrogen bonds each hydroxyl group participates in, both as a donor and as an acceptor.

Coarse-Grained Modeling of Polymerization and Network Formation

The polymerization and network formation of this compound into a thermosetting resin is a complex process involving numerous molecules and reaction steps. Fully atomistic simulations of this entire process can be computationally prohibitive due to the large length and time scales involved. Coarse-grained (CG) modeling offers a computationally efficient alternative by reducing the number of degrees of freedom in the system. nih.gov In a CG model, groups of atoms are represented as single "beads," which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales.

For this compound, a CG model could represent the central phenol (B47542) ring as one bead and each hydroxymethyl group as another. The interactions between these beads are parameterized to reproduce certain properties of the underlying atomistic system. Multiscale modeling approaches can be used to develop such CG models, where information from more detailed simulations (e.g., quantum mechanics or atomistic molecular dynamics) is used to inform the parameters of the less detailed model. nasa.gov This hierarchical approach aims to ensure that the CG model accurately captures the essential physics of the system. tohoku.ac.jp

The polymerization process itself, which involves the formation of covalent bonds between monomers, can be simulated using reactive force fields or by implementing reaction algorithms within the framework of a classical MD or Monte Carlo simulation. These algorithms identify potential reaction sites based on proximity and orientation and create new bonds to simulate the growth of the polymer network.

A key aspect of these simulations is the accurate representation of the reaction chemistry. The condensation reactions between hydroxymethyl groups to form ether linkages and the reaction of hydroxymethyl groups with the phenolic ring to form methylene (B1212753) bridges are the primary crosslinking pathways. The simulation can track the extent of reaction and correlate it with the structural evolution of the polymer network.

Important network topological features that can be quantified from these simulations include:

Gel point: The critical extent of reaction at which an infinite network (a gel) first appears. researchgate.net

Crosslinking density: The number of crosslinks per unit volume or per polymer chain.

Cycle rank: A measure of the number of closed loops within the network, which influences its mechanical properties.

Distribution of dangling ends and unreacted sites: These network defects can also be quantified and their effect on the final properties can be assessed.

The following table illustrates the type of data that could be generated from a simulation of the crosslinking of a phenolic system, showing the evolution of network properties with the extent of reaction.

| Extent of Reaction | Gel Fraction (%) | Crosslink Density (mol/m³) | Average Molecular Weight of Soluble Fraction ( g/mol ) |

| 0.2 | 0 | 0.1 | 500 |

| 0.4 | 0 | 0.3 | 1500 |

| 0.6 | 60 | 0.8 | 5000 |

| 0.8 | 95 | 1.5 | 2000 |

| 0.9 | 99 | 1.8 | 1000 |

Note: This table is illustrative and does not represent actual data for this compound.

A key advantage of molecular modeling is its ability to predict macroscopic material properties from the underlying molecular structure and interactions. nih.gov Once a realistic model of the crosslinked this compound network is generated, various physical and mechanical properties can be calculated.

Molecular dynamics simulations can be used to equilibrate the polymer network at different temperatures and densities. From the equilibrated trajectories, a range of properties can be determined:

Density: Calculated directly from the volume of the simulation box and the total mass of the atoms.

Glass Transition Temperature (Tg): Can be estimated by observing the change in density or specific volume as a function of temperature. Simulations of phenolic resins have shown good agreement between predicted and experimental Tg values. tohoku.ac.jp

Mechanical Properties: By applying deformations to the simulation box (e.g., tensile or shear strain) and measuring the resulting stress, it is possible to calculate the elastic moduli (e.g., Young's modulus, shear modulus) and Poisson's ratio of the material.

Thermal Properties: Thermal conductivity can be calculated using non-equilibrium molecular dynamics (NEMD) simulations.

The table below provides an example of how simulation results for a phenolic resin can be compared with experimental data.

| Property | Simulated Value | Experimental Value |

| Density (g/cm³) | 1.25 | 1.24 |

| Glass Transition Temperature (°C) | 180 | 175 |

| Young's Modulus (GPa) | 4.5 | 4.2 |

| Coefficient of Thermal Expansion (10⁻⁶/K) | 60 | 65 |

Note: This table is illustrative and does not represent actual data for this compound.

These computational approaches provide a powerful framework for understanding the structure-property relationships in complex thermosetting polymers derived from highly functionalized monomers like this compound. They can guide the design of new materials with tailored properties by allowing for virtual screening of different formulations and curing conditions. chemrxiv.org

Advanced Analytical and Spectroscopic Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Pentakis(hydroxymethyl)phenol, providing detailed information about the chemical environment of each atom.

One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are powerful tools for the complete structural assignment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, distinct signals are expected for the phenolic hydroxyl proton, the alcoholic hydroxyl protons, the methylene (B1212753) protons of the hydroxymethyl groups, and any aromatic protons. The chemical shift of the phenolic -OH proton typically appears in the 4–7 ppm range, though this can vary with solvent and concentration. libretexts.org The protons of the five hydroxymethyl (-CH₂OH) groups are expected to resonate in the 3.4-4.5 ppm region due to the deshielding effect of the adjacent oxygen atom. libretexts.org The hydroxyl protons of these alcohol groups would likely appear as broad signals that can be confirmed by a "D₂O shake" experiment, where the addition of deuterium oxide causes the -OH peaks to disappear from the spectrum. libretexts.orgdocbrown.info